N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide
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Overview
Description
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide is a complex organic compound with the molecular formula C32H42N2O4 This compound is known for its unique structure, which includes a naphthamide core, an anilino group, and a dodecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the anilino intermediate, which is then reacted with a naphthamide derivative. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a fully saturated naphthamide.
Scientific Research Applications
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the naphthamide core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-2-naphthamide: Lacks the N-methyl group, which may affect its chemical properties and biological activity.
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-ethyl-2-naphthamide: Contains an ethyl group instead of a methyl group, potentially altering its solubility and reactivity.
Uniqueness
N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C32H42N2O4 |
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Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-[2-(2-dodecoxyanilino)-2-oxoethyl]-1-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H42N2O4/c1-3-4-5-6-7-8-9-10-11-16-23-38-29-20-15-14-19-28(29)33-30(35)24-34(2)32(37)27-22-21-25-17-12-13-18-26(25)31(27)36/h12-15,17-22,36H,3-11,16,23-24H2,1-2H3,(H,33,35) |
InChI Key |
ZEWUKCGETBXGFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)CN(C)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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